Foroxymithine

ACE Inhibition Siderophore Iron Chelation

Foroxymithine is a microbial dipeptide secondary metabolite originally isolated from Streptomyces nitrosporeus. It was first characterized as an inhibitor of angiotensin-converting enzyme (ACE) with an IC50 of 7 µg/mL against the bovine lung enzyme , and a selective siderophore with a high affinity for Fe(III) that allows it to serve as an iron-scavenging molecule and to protect ferric-ion-labile co-administered compounds.

Molecular Formula C22H37N7O11
Molecular Weight 575.6 g/mol
Cat. No. B10860822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForoxymithine
Molecular FormulaC22H37N7O11
Molecular Weight575.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O
InChIInChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34)
InChIKeyIQMHGRIOYXVPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Foroxymithine (CAS 100157-28-6): A Dual-Function ACE-Inhibitory & Iron-Chelating Siderophore from Streptomyces for Competitive Fitness and in vivo Blood Pressure Research


Foroxymithine is a microbial dipeptide secondary metabolite originally isolated from Streptomyces nitrosporeus [1]. It was first characterized as an inhibitor of angiotensin-converting enzyme (ACE) with an IC50 of 7 µg/mL against the bovine lung enzyme [1], and a selective siderophore with a high affinity for Fe(III) that allows it to serve as an iron-scavenging molecule and to protect ferric-ion-labile co-administered compounds [2]. It has a molecular formula of C22H37N7O11 and a molecular weight of 575.57 Da . Structurally, it belongs to the hydroxamate-type siderophore family and is biosynthetically related to coelichelin and peucechelin [3].

Why Generic ACE Inhibitors or Common Siderophores Cannot Substitute for Foroxymithine in Niche Research Applications


Foroxymithine occupies a unique chemical space at the intersection of two distinct pharmacological mechanisms: selective ACE inhibition and high-affinity Fe(III) chelation. This dual-functionality, encoded in a single, low-molecular-weight peptide scaffold, is not shared by clinically established ACE inhibitors (e.g., captopril, lisinopril) which lack siderophore activity, nor by common microbial siderophores (e.g., desferrioxamine B) which lack potent ACE inhibition [1]. Procurement of a generic ACE inhibitor or a simple siderophore will fail to replicate the compound's ability to simultaneously modulate the renin-angiotensin system and iron homeostasis or to protect ferric-ion-labile co-therapeutics like erbstatin from serum degradation [2]. Therefore, experimental designs requiring this bifunctional activity necessitate the use of the specific compound foroxymithine.

Quantitative Differentiation of Foroxymithine Against its Closest Structural and Functional Analogs


ACE Inhibitory Potency Relative to its Iron-Free Form: Foroxymithine is ~14-Fold More Potent than Desferri-Foroxymithine

The iron-chelated form, ferri-foroxymithine, exhibits significantly higher ACE inhibitory activity compared to its iron-free desferri counterpart. In a direct head-to-head comparison, foroxymithine demonstrated an IC50 of 7 µg/mL against bovine lung ACE, while desferri-foroxymithine was reported to be 14 times less potent [1]. This finding was corroborated by a structure-activity comparison of the related siderophore tsukubachelin, where desferri-tsukubachelin showed 14 times more potent inhibitory activity than desferri-foroxymithine [2].

ACE Inhibition Siderophore Iron Chelation

Selectivity Profile for ACE Over Other Peptidases: Foroxymithine is Selective with IC50 >100 µg/mL for Nine Other Peptidases

A selectivity panel revealed that foroxymithine specifically inhibits ACE, with minimal activity against a range of other peptidases. The IC50 against ACE is 7 µg/mL, whereas the IC50 values for carboxypeptidase A and B, aminopeptidase A and B, dipeptidyl aminopeptidase IV, and chymostatin are all greater than 100 µg/mL . This >14-fold selectivity window for ACE over other peptidases distinguishes it from broader-spectrum metalloprotease inhibitors.

Enzyme Selectivity Peptidase Inhibition Drug Specificity

Competitive Fitness Advantage in Co-Culture via Spatial Localization: Foroxymithine Diffuses Beyond the Colony Boundary Unlike Desferrioxamine

In a direct comparative study using Streptomyces exploration colonies, foroxymithine and the well-characterized siderophore desferrioxamine were shown to be functionally redundant in monoculture but exhibited significant functional differentiation during co-culture with Saccharomyces cerevisiae. Notably, desferrioxamine was confined within the colony area, whereas foroxymithine diffused well beyond the colony boundary [1]. This spatial divergence led to a more profound fitness penalty upon loss of foroxymithine than loss of desferrioxamine during co-culture, highlighting foroxymithine's unique role in privatizing iron and providing a competitive advantage in polymicrobial communities [2].

Siderophore Ecology Microbial Competition Spatial Localization

In vivo Antihypertensive Efficacy: Foroxymithine Significantly Reduces Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

Oral administration of foroxymithine at doses of 25 mg/kg and 50 mg/kg resulted in a significant reduction of systolic blood pressure in spontaneously hypertensive rats (SHRs), with the maximum decrease observed 1-3 hours after dosing [1]. Clinical ACE inhibitors like captopril are well-characterized in SHR models, but foroxymithine provides a natural product-derived alternative with a unique siderophore backbone that may offer different pharmacokinetic or tissue distribution properties for specialized research.

In vivo Pharmacology Blood Pressure ACE Inhibition

Ferric Ion Chelation-Dependent Protection of Co-Administered Labile Therapeutics: Foroxymithine Enables Erbstatin Antitumor Activity in Mouse Leukemia Model

The tyrosine kinase inhibitor erbstatin is rapidly degraded in the presence of ferric ions in serum, rendering it inactive as a single agent against L-1210 mouse leukemia. Co-administration of foroxymithine, a potent ferric ion chelator, prevented this iron-dependent degradation and resulted in significant antineoplastic activity [1]. Foroxymithine alone showed no antitumor activity, confirming its role as a chemoprotectant rather than a direct anticancer agent [2]. This property is not shared by standard ACE inhibitors or non-chelating siderophore analogs.

Iron Chelation Tyrosine Kinase Inhibitor Drug Combination

High-Impact Research and Industrial Scenarios for Procuring Foroxymithine Based on Quantitative Evidence


Investigating Iron-Dependent ACE Inhibition Mechanisms

For researchers studying the interplay between iron homeostasis and the renin-angiotensin system, foroxymithine is the only compound that combines potent ACE inhibition (IC50 = 7 µg/mL) with high-affinity Fe(III) chelation [1]. Its ~14-fold enhanced activity compared to its desferri-form [1] makes it an essential chemical probe to dissect how iron status modulates ACE activity, a mechanism study impossible with standard clinical ACE inhibitors like captopril or lisinopril.

Microbial Ecology Studies of Iron Competition and Siderophore Privatization

For laboratories modeling polymicrobial interactions, foroxymithine is the siderophore of choice to study private vs. public iron acquisition strategies. Its unique ability to diffuse beyond the colony boundary and confer a competitive fitness advantage over desferrioxamine in co-culture with Saccharomyces cerevisiae has been empirically demonstrated [2]. Procuring foroxymithine is necessary to replicate the specific spatial and functional dynamics described in the Streptomyces exploration model.

Preventing Ferric-Ion-Mediated Degradation of Labile Kinase Inhibitors in Preclinical Drug Evaluation

For oncology researchers evaluating tyrosine kinase inhibitors or other ferric-ion-labile drug candidates, foroxymithine serves as a validated chemoprotectant. Its ability to chelate serum ferric ions and restore the antineoplastic activity of erbstatin in an L-1210 mouse leukemia model is a unique application [3] that cannot be achieved with standard ACE inhibitors or iron chelators alone, making it a procurement necessity for this specific combination therapy research.

In vivo Hypertension Research Utilizing a Natural Product-Derived ACE Inhibitor with a Siderophore Backbone

For cardiovascular pharmacologists seeking a natural product alternative to synthetic ACE inhibitors, foroxymithine provides a validated in vivo antihypertensive effect in SHRs at oral doses of 25-50 mg/kg [1]. Its unique diketopiperazine-containing siderophore structure may offer distinct pharmacokinetic or tissue distribution profiles, justifying its procurement over generic ACE inhibitors for specialized hypertension research programs.

Quote Request

Request a Quote for Foroxymithine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.